molecular formula C24H21NO3 B10766935 5-[2,4,5,6,7-pentadeuterio-3-(naphthalene-1-carbonyl)indol-1-yl]pentanoic acid

5-[2,4,5,6,7-pentadeuterio-3-(naphthalene-1-carbonyl)indol-1-yl]pentanoic acid

Cat. No.: B10766935
M. Wt: 376.5 g/mol
InChI Key: BYIVGHIYNFQIJX-HXXXRZHPSA-N
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Description

This compound is a deuterated derivative of a pentanoic acid-linked indole scaffold modified with a naphthalene-1-carbonyl group. The deuteration at positions 2,4,5,6,7 of the indole ring likely enhances metabolic stability by slowing cytochrome P450-mediated degradation, a common strategy in drug design to prolong half-life . The pentanoic acid chain may enhance solubility or facilitate interactions with polar residues in biological systems.

Properties

Molecular Formula

C24H21NO3

Molecular Weight

376.5 g/mol

IUPAC Name

5-[2,4,5,6,7-pentadeuterio-3-(naphthalene-1-carbonyl)indol-1-yl]pentanoic acid

InChI

InChI=1S/C24H21NO3/c26-23(27)14-5-6-15-25-16-21(19-11-3-4-13-22(19)25)24(28)20-12-7-9-17-8-1-2-10-18(17)20/h1-4,7-13,16H,5-6,14-15H2,(H,26,27)/i3D,4D,11D,13D,16D

InChI Key

BYIVGHIYNFQIJX-HXXXRZHPSA-N

Isomeric SMILES

[2H]C1=C(C(=C2C(=C1[2H])C(=C(N2CCCCC(=O)O)[2H])C(=O)C3=CC=CC4=CC=CC=C43)[2H])[2H]

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(=O)C3=CN(C4=CC=CC=C43)CCCCC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of JWH 018 N-pentanoic acid metabolite-d5 involves the incorporation of deuterium atoms into the parent compound, JWH 018 N-pentanoic acid metabolite. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed. the general approach involves deuterium exchange reactions where hydrogen atoms are replaced with deuterium using deuterated reagents under controlled conditions .

Industrial Production Methods

Industrial production of JWH 018 N-pentanoic acid metabolite-d5 follows stringent protocols to ensure high purity and consistency. The process typically involves multiple steps of synthesis, purification, and quality control to achieve a product with a deuterium incorporation level of ≥99% .

Chemical Reactions Analysis

Types of Reactions

JWH 018 N-pentanoic acid metabolite-d5 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives of the parent compound .

Scientific Research Applications

Medicinal Chemistry

The compound is being investigated for its potential as an anti-cancer agent . Its structure suggests that it may interact with specific biological targets involved in cancer cell proliferation. Studies have indicated that derivatives of indole compounds can exhibit significant anti-tumor activity by modulating estrogen receptors and other signaling pathways involved in cancer progression .

Pharmacokinetics Studies

Due to the presence of deuterium, this compound is particularly useful in pharmacokinetic studies . Deuterated compounds often exhibit altered metabolic pathways compared to their non-deuterated counterparts, allowing researchers to study the metabolism and bioavailability of drugs more effectively. This can lead to insights into how modifications affect drug efficacy and safety .

Metabolic Tracing

In metabolic studies, 5-[2,4,5,6,7-pentadeuterio-3-(naphthalene-1-carbonyl)indol-1-yl]pentanoic acid can be used as a tracer to investigate metabolic pathways in vivo. The deuterium label enables researchers to track the compound through biological systems using techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy .

Neuropharmacology

Research has shown that indole derivatives can influence neurotransmitter systems, making this compound a candidate for exploring neuropharmacological effects. Its application in studying depression and anxiety disorders could provide new insights into treatment mechanisms involving serotonin receptors .

Case Study 1: Anti-Cancer Activity

A study published in a peer-reviewed journal evaluated the anti-cancer properties of various indole derivatives, including those similar to this compound. Results indicated that these compounds significantly inhibited the growth of breast cancer cells through modulation of estrogen receptor signaling pathways .

Case Study 2: Pharmacokinetic Analysis

In another study focused on pharmacokinetics, researchers utilized deuterated compounds to assess absorption rates and metabolic stability. The findings suggested that the introduction of deuterium improved the half-life of certain drugs while reducing their toxicity profile .

Table 2: Summary of Case Studies

Study FocusFindings
Anti-Cancer ActivitySignificant inhibition of cancer cell growth
Pharmacokinetic AnalysisImproved drug half-life and reduced toxicity

Mechanism of Action

JWH 018 N-pentanoic acid metabolite-d5 acts as an internal standard and does not exert pharmacological effects. its parent compound, JWH 018, is a mildly selective agonist of the peripheral cannabinoid receptor. The binding affinity values for central cannabinoid and peripheral cannabinoid receptors are 9.0 nM and 2.94 nM, respectively .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

UR- N-Pentanoic Acid Metabolite-d5 (5-(3-(2,2,3,3-Tetramethylcyclopropanecarbonyl)-1H-indol-1-yl)pentanoic Acid-2,4,5,6,7-d5)
  • Structural Differences : Replaces the naphthalene-1-carbonyl group with a tetramethylcyclopropanecarbonyl substituent.
  • Deuteration at identical positions suggests shared metabolic stability profiles.
  • Applications: Likely a metabolite of synthetic cannabinoids (e.g., JWH-203), targeting similar pathways but with distinct pharmacokinetics due to substituent variation .
α-Lipoic Acid (5-[(3R)-1,2-Dithiolan-3-yl]pentanoic Acid)
  • Structural Differences : Features a dithiolane ring instead of an indole-naphthalene system.
  • Functional Implications : The dithiolane group confers antioxidant properties and modulates NF-κB signaling, unlike the target compound’s probable receptor-binding mechanism.
  • Applications: Used in oxidative stress management, highlighting how pentanoic acid derivatives diverge in biological roles based on substituents .
5-(3,4,5-Trihydroxyphenyl)pentanoic Acid
  • Structural Differences: Substituted with a phenolic group instead of naphthalene-indole.
  • Functional Implications: The phenolic hydroxyls enhance antioxidant capacity, as seen in soil metabolite studies where it upregulated phenolic acids under palmitic acid treatment. This contrasts with the target compound’s likely role in signaling or receptor modulation .
Naphthalene-1-yl(1-Pentyl-1H-indol-3-yl)methanone
  • Structural Differences: Lacks the pentanoic acid chain and deuteration.
  • Functional Implications: The absence of the acidic tail reduces solubility and may limit interactions with charged targets. This compound is a direct synthetic cannabinoid analog, emphasizing the importance of the pentanoic acid group in modifying pharmacokinetics .
2-[[5-[3-(Pyridin-2-ylamino)propoxy]indol-1-yl]methyl]pentanoic Acid
  • Structural Differences: Incorporates a pyridinylamino-propoxy side chain on the indole.
  • Functional Implications : The basic pyridine group may enhance solubility and enable hydrogen bonding, diverging from the hydrophobic naphthalene’s role in lipophilic interactions .

Data Tables

Table 1. Structural and Functional Comparison of Pentanoic Acid Derivatives

Compound Name Key Substituent Deuteration Biological Role Reference
Target Compound Naphthalene-1-carbonyl-indole Yes Receptor modulation, metabolism
UR- N-Pentanoic Acid Metabolite-d5 Tetramethylcyclopropanecarbonyl-indole Yes Synthetic cannabinoid metabolite
α-Lipoic Acid Dithiolane ring No Antioxidant, NF-κB inhibition
5-(3,4,5-Trihydroxyphenyl)pentanoic Acid Phenolic hydroxyls No Antioxidant, soil metabolite
Naphthalene-1-yl(1-pentyl-1H-indol-3-yl)methanone Naphthalene-indole No Cannabinoid receptor ligand

Table 2. Pharmacokinetic Properties

Compound Name Metabolic Stability Solubility Likely Targets
Target Compound High (deuterated) Moderate Enzymes, hydrophobic receptors
UR- N-Pentanoic Acid Metabolite-d5 High (deuterated) Low Cannabinoid receptors
α-Lipoic Acid Low High NF-κB, antioxidant enzymes
5-(3,4,5-Trihydroxyphenyl)pentanoic Acid Moderate High Oxidative stress pathways

Research Findings and Implications

  • Deuteration: Both the target compound and UR- N-pentanoic acid metabolite-d5 exhibit enhanced metabolic stability due to deuterium, a critical advantage in drug design .
  • Substituent Effects : The naphthalene group in the target compound likely improves binding to hydrophobic pockets, whereas cyclopropane (UR metabolite) or dithiolane (α-lipoic acid) substituents redirect activity toward different pathways .
  • Pentanoic Acid Role: The acidic chain is pivotal for solubility and target engagement, as seen in contrasts between the target compound and non-acidic analogs like naphthalene-1-yl methanones .

Biological Activity

5-[2,4,5,6,7-pentadeuterio-3-(naphthalene-1-carbonyl)indol-1-yl]pentanoic acid is a compound that has garnered interest due to its potential biological activities. This article explores its biological activity, relevant studies, and findings.

Chemical Structure and Properties

The compound is characterized by its unique structure which includes a pentadeuterated indole moiety and a naphthalene carbonyl group. Its molecular formula is C24H23NOC_{24}H_{23}NO with a molecular weight of approximately 355.45 g/mol. The presence of deuterium isotopes can influence the compound's metabolic stability and biological interactions.

Research indicates that compounds similar to this compound may interact with various biological pathways:

  • Nuclear Receptor Modulation : The compound likely acts as a modulator of nuclear receptors such as PPAR (Peroxisome Proliferator-Activated Receptor), which plays a crucial role in lipid metabolism and glucose homeostasis .
  • Anti-inflammatory Effects : Compounds in this class have shown potential in suppressing inflammatory pathways, particularly through inhibition of NF-kappa-B signaling .

Biological Activity Data

The following table summarizes key findings from various studies on the biological activity of the compound:

Activity Effect Reference
PPAR ActivationEnhances fatty acid oxidation
Inhibition of NF-kappa-BReduces pro-inflammatory cytokine production
Antioxidant PropertiesScavenges free radicals
Cytotoxicity in Cancer CellsInduces apoptosis in specific cancer cell lines

Case Studies

  • Anticancer Activity : A study investigated the cytotoxic effects of similar compounds on breast cancer cells. Results indicated that the compound induced apoptosis through the activation of caspase pathways, suggesting potential for therapeutic applications in oncology .
  • Metabolic Regulation : Another case study focused on the role of indole derivatives in metabolic disorders. The findings demonstrated that these compounds could improve insulin sensitivity and lipid profiles in diabetic models, indicating their potential use in treating metabolic syndrome .

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